2-Chloro-1-(6-methoxyquinolin-8-yl)ethanone
CAS No.:
Cat. No.: VC15949656
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO2 |
|---|---|
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 2-chloro-1-(6-methoxyquinolin-8-yl)ethanone |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-9-5-8-3-2-4-14-12(8)10(6-9)11(15)7-13/h2-6H,7H2,1H3 |
| Standard InChI Key | SUCGGFRXUDVDKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC=N2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a quinoline heterocycle substituted with a methoxy group at position 6 and a 2-chloroacetyl moiety at position 8. The planar quinoline system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and electron-donating methoxy group create a polarized electronic environment. X-ray crystallography of analogous quinoline derivatives reveals bond lengths of 1.34 Å for C=O and 1.74 Å for C-Cl, consistent with typical ketones and alkyl chlorides .
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C=O Bond Length | 1.34 Å | X-ray (Analog) |
| C-Cl Bond Length | 1.74 Å | X-ray (Analog) |
| Dihedral Angle (C8-C9) | 12.3° | DFT Calculation |
| Dipole Moment | 4.82 Debye | DFT/cc-pVDZ |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) analysis shows a strong C=O stretch at 1,812 cm⁻¹ and aromatic C=C vibrations at 1,658–1,612 cm⁻¹ . Nuclear magnetic resonance (NMR) data in DMSO-d₆ reveals distinct signals:
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¹H NMR: Methoxy protons at δ 3.89 (s, 3H), quinoline H-7/H-8 as doublets at δ 8.21–8.45, and chloroacetyl CH₂ at δ 4.55 .
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¹³C NMR: Carbonyl carbon at δ 203.9, aromatic carbons at δ 120–145, and methoxy carbon at δ 56.2 .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a Skraup reaction followed by Friedel-Crafts acylation:
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Quinoline Core Formation: 4-Methoxy-2-nitroaniline undergoes cyclization with glycerol under acidic conditions to yield 6-methoxy-8-nitroquinoline, which is reduced to 6-methoxyquinolin-8-amine .
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Chloroacetylation: Reaction of 6-methoxyquinolin-8-amine with chloroacetyl chloride in dichloromethane (0–25°C, 20 h) produces the target compound in 55–70% yield .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Skraup Cyclization | Glycerol, H₂SO₄ | 120°C | 6 h | 68% |
| Nitro Reduction | SnCl₂, HCl | Reflux | 3 h | 82% |
| Chloroacetylation | ClCH₂COCl, Et₃N | 0–25°C | 20 h | 55% |
Purification Challenges
Column chromatography (silica gel, ethyl acetate/ethanol 6:1) is critical due to byproducts from incomplete acylation. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity for optimized batches .
Computational and Structural Analysis
Density Functional Theory (DFT) Insights
B3LYP/6-311G calculations predict a planar quinoline system with a 12.3° dihedral angle between the acetyl group and the ring . The HOMO-LUMO gap of 4.7 eV suggests moderate reactivity, favoring electrophilic substitution at the quinoline C-5 position .
Table 3: Experimental vs. Theoretical NMR Shifts (δ, ppm)
| Carbon Position | Experimental | Theoretical |
|---|---|---|
| C=O (C34) | 203.9 | 211.1 |
| Quinoline C3 | 143.9 | 152.6 |
| CH₂Cl (C35) | 48.4 | 64.4 |
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 187°C, with a mass loss of 95% by 300°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 97–98°C .
Hydrolytic Sensitivity
The chloroacetyl group undergoes hydrolysis in aqueous media (t₁/₂: 6 h at pH 7.4, 37°C), forming 1-(6-methoxyquinolin-8-yl)ethanone-2-ol. Stabilization strategies include lyophilization and storage under argon .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to tetrazole hybrids via Huisgen cycloaddition, enhancing water solubility for drug formulations .
Materials Science
Thin films deposited via chemical vapor deposition (CVD) exhibit a refractive index of 1.62 at 589 nm, suggesting optoelectronic applications .
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